molecular formula C20H17N3O3 B5665682 N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5665682
M. Wt: 347.4 g/mol
InChI Key: RJMIHSMUWLOPIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves coupling reactions. One method described involves using a mixture of toluene and methanol for crystallization, confirmed by techniques like FTIR, NMR, and X-ray diffraction (Nayak et al., 2014). Another approach involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dichloromethane, followed by recrystallization to achieve good yield (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals complex interactions, including intramolecular hydrogen bonds contributing to their stability. Crystallographic studies provide insights into the spatial arrangements and bonding patterns, enhancing our understanding of such compounds' molecular geometries (Rodier et al., 1993).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complex structures with potential biological activities. Studies on compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have shown significant antioxidant, analgesic, and anti-inflammatory activities, indicating the chemical versatility and reactive nature of such molecules (Nayak et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and thermal stability, have been thoroughly investigated. Techniques like thermogravimetric analysis and differential thermal analysis are utilized to determine their physical characteristics, which are crucial for their practical applications (Nayak et al., 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-23-20(26)12-11-18(22-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIHSMUWLOPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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